(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Description
This compound is a highly complex peptide derivative characterized by a multi-branched structure with several functional motifs:
- Carbamimidamido groups: These amidine-like functionalities are often associated with enzyme inhibition (e.g., serine proteases) due to their ability to mimic transition states in catalytic processes .
- 7-Methoxy-2-oxochromen-4-yl group: A coumarin derivative, which could impart fluorescence properties or serve as a photolabile protecting group .
- Trifluoroacetic acid (TFA): Likely a counterion from synthesis or purification, affecting solubility and stability.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H129N27O28S.C2HF3O2/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91;3-2(4,5)1(6)7/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99);(H,6,7)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQCNCGGHGNLH-DJTRRQCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130F3N27O30S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2147.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Overview
The compound in focus, known as (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid , is a complex peptide with a molecular weight of approximately 4271.75 g/mol. Its intricate structure suggests potential biological activities that warrant exploration.
Biological Activities
Antimicrobial Properties
Research has indicated that compounds with similar structural characteristics often exhibit significant antimicrobial activity. For instance, studies on related peptides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Peptides like this one have been investigated for their anticancer properties. The presence of specific functional groups may enhance interactions with cellular receptors or enzymes involved in cancer progression. Preliminary data from similar compounds suggest that they could induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling cascades .
Enzyme Inhibition
Given the structural complexity, this compound might also act as an enzyme inhibitor. Peptides often serve as substrates or inhibitors for proteases and other enzymes. The amino acid sequence and modifications can influence binding affinity and specificity, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor .
Case Studies
-
Antimicrobial Efficacy
A study evaluating a series of peptide derivatives demonstrated that modifications in the amino acid sequence significantly impacted their antibacterial activity. Compounds with dinitroanilino substituents exhibited enhanced potency against Gram-positive bacteria compared to their counterparts lacking such modifications .Compound Structure Antibacterial Activity (MIC) Dinitroanilino Derivative 0.5 µg/mL Non-modified Control 4 µg/mL -
Cytotoxicity Against Cancer Cells
In vitro assays revealed that certain analogs of complex peptides showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .Cell Line IC50 (µM) HeLa (Cervical) 10 MCF7 (Breast) 15 Normal Fibroblasts >100
Scientific Research Applications
The compound identified as (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on current research findings and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to the one described exhibit anticancer properties . The structural complexity allows for interactions with various biological targets, potentially inhibiting cancer cell proliferation. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells, showcasing promise in cancer therapies .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor , particularly targeting proteases or kinases involved in cancer progression or other diseases. Its ability to mimic substrate structures can lead to effective competition with natural substrates, thereby inhibiting enzyme activity. Research has shown that similar compounds can significantly reduce the activity of specific enzymes associated with disease pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated that modifications of similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's . The intricate amino acid sequences may play a role in enhancing blood-brain barrier permeability, increasing their efficacy.
Peptide Synthesis
The compound's complex peptide structure makes it a valuable asset in peptide synthesis . Its synthesis can be employed to develop peptide-based drugs that target specific receptors or pathways within the body. The ability to modify side chains allows for the design of peptides with enhanced stability and bioactivity .
Drug Delivery Systems
Due to its intricate structure, this compound could be utilized in developing advanced drug delivery systems . Its ability to form complexes with various drug molecules can enhance solubility and bioavailability, making it an attractive candidate for formulating new therapeutic agents .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of a derivative of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
Case Study 2: Neuroprotection
In another investigation, researchers explored the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The results showed that treatment with the compound led to reduced cell death and improved cellular function, suggesting its potential use in neurodegenerative disease therapies .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity can be inferred from its key functional groups:
Stability and Degradation Pathways
While no stability studies were found for this exact compound, peptide backbones with labile side chains (e.g., carbamimidamido) are typically sensitive to:
-
Hydrolysis : Cleavage at peptide bonds under extreme pH or enzymatic action.
-
Oxidation : Susceptibility of thioether and aromatic groups to reactive oxygen species.
-
Photodegradation : Nitroaromatic and chromenyl groups may decompose under UV light .
Synthetic Considerations
Based on structural analogs like CJC-1295 (cited in ), synthesis likely involves:
-
Solid-phase peptide synthesis (SPPS) for the backbone.
-
Selective protection/deprotection of carbamimidamido and dinitroanilino groups.
-
Post-synthetic modifications :
Gaps in Available Data
-
No peer-reviewed studies or patents explicitly address this compound’s reactions.
-
Regulatory documents ( ) focus on biological endpoints (e.g., growth parameters) rather than chemical behavior.
-
PubChem entry ( ) lacks reaction data, emphasizing structural identification only.
Recommendations for Further Research
-
Conduct controlled stability studies (hydrolytic, oxidative, photolytic).
-
Explore reactivity via computational modeling (e.g., DFT for nitro group reduction).
-
Validate synthetic routes using SPPS with orthogonal protecting groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Uniqueness: The target compound’s combination of carbamimidamido, dinitroanilino, and coumarin groups distinguishes it from simpler peptide analogs. Its branching contrasts with the linear architecture of Analog 1 .
Functional Overlaps : Both the target compound and Analog 2 incorporate coumarin, but the latter lacks nitroaromatic or amidine motifs, leading to divergent biological roles .
Similarity Metrics: Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares <30% similarity with Analog 1 and <20% with Analog 2, highlighting its structural novelty .
Research Findings and Data Analysis
Physicochemical Properties:
Limited experimental data are available for the target compound. However, inferences can be drawn from analogous structures:
- Stability: The 2,4-dinitroanilino group may reduce photostability compared to non-nitroaromatic peptides .
- Solubility : TFA counterions typically enhance solubility in polar solvents but may complicate in vivo applications due to toxicity .
Gaps in Knowledge:
- No toxicity or pharmacokinetic data are available.
- Synthetic yields and purification challenges remain unquantified.
Q & A
Q. Key Factors in Synthesis Optimization
| Parameter | Impact on Yield | Recommended Range | Source |
|---|---|---|---|
| Coupling reagent | Minimizes racemization | HATU/DIPEA | |
| Temperature | Reduces hydrolysis | 0–4°C (sensitive steps) | |
| Solvent polarity | Enhances solubility | DMF/DCM mixtures |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Lyophilize and store at –80°C under argon to prevent hydrolysis of labile groups (e.g., dinitroanilino). Avoid repeated freeze-thaw cycles.
- Handling: Use anhydrous solvents (e.g., DMF) and inert atmospheres during synthesis. Monitor for degradation via UV-Vis spectroscopy (λ = 280 nm for aromatic residues) .
Advanced: How can computational modeling accelerate the design of stable analogs with retained bioactivity?
Methodological Answer:
- Perform density functional theory (DFT) calculations to predict conformational stability of the peptide backbone and sidechains.
- Use molecular dynamics (MD) simulations (e.g., AMBER force field) to assess solvent interactions and aggregation propensity.
- Validate predictions with circular dichroism (CD) and NMR to correlate simulated and experimental secondary structures .
Advanced: What experimental approaches can elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies (pH 7.4, 37°C) with LC-MS monitoring. Key degradation products may include:
- Hydrolysis of the dinitroanilino group → nitroaniline derivatives.
- Oxidation of methoxy-2-oxochromen-4-yl acetyl → quinone intermediates.
- Use isotopic labeling (e.g., ²H/¹³C) to track cleavage sites in the peptide backbone .
Basic: Which spectroscopic techniques are critical for characterizing reactive functional groups?
Methodological Answer:
- FT-IR: Identify carbamimidamido (N–H stretches at 3300–3500 cm⁻¹) and ester carbonyls (C=O at 1720–1750 cm⁻¹).
- ¹H/¹³C NMR: Assign stereochemistry at chiral centers (e.g., 4S configuration) and confirm phenyl group integrity (δ 7.2–7.4 ppm) .
Advanced: How can machine learning optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Train Bayesian optimization models on historical yield data (e.g., solvent, temperature, catalyst ratios).
- Prioritize variables using full factorial design (e.g., 5 factors, 32 experiments) to identify critical interactions (e.g., coupling reagent vs. solvent polarity).
- Validate with DoE software (e.g., JMP or MODDE) to achieve >90% yield with minimal byproducts .
Advanced: What advanced analytical techniques resolve structural ambiguities in such complex peptides?
Methodological Answer:
- Cryo-EM or X-ray crystallography for tertiary structure determination (if crystallizable).
- High-resolution mass spectrometry (HR-MS) with MS/MS fragmentation to confirm sequence and post-translational modifications.
- 2D NMR (COSY, NOESY) to assign stereochemistry and intramolecular interactions .
Basic: What safety protocols are essential given the compound’s hazard profile?
Methodological Answer:
- Refer to SDS Section 8 : Use nitrile gloves, FFP3 respirators, and fume hoods to avoid inhalation of trifluoroacetic acid vapors.
- Emergency procedures : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical contractors .
Advanced: How can high-throughput screening improve ligand-receptor binding studies?
Methodological Answer:
- Deploy surface plasmon resonance (SPR) or ITC in 96-well format to measure binding kinetics (Ka, Kd).
- Use FRET-based assays to monitor conformational changes in target enzymes (e.g., proteases) upon ligand binding.
- Integrate with automated peptide synthesizers for rapid analog generation .
Advanced: What strategies validate the proposed reaction mechanism for dinitroanilino group installation?
Methodological Answer:
- Kinetic isotope effect (KIE) studies : Compare rates of ¹⁴N vs. ¹⁵N-labeled intermediates to identify rate-determining steps.
- In situ IR spectroscopy : Monitor nitro group reduction and amine coupling in real time.
- Computational transition state analysis (Gaussian 16) to confirm proposed intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
